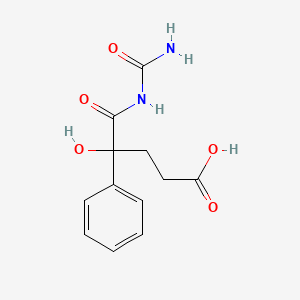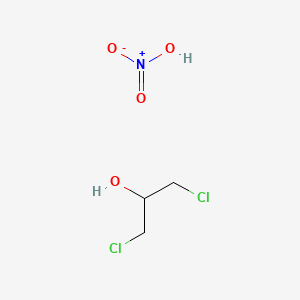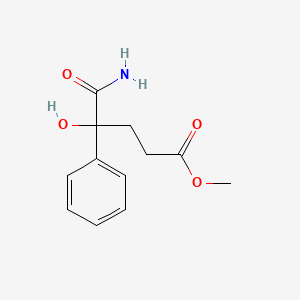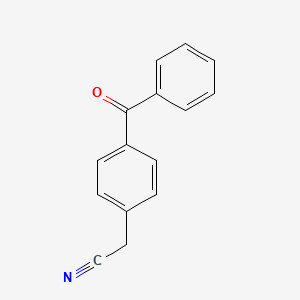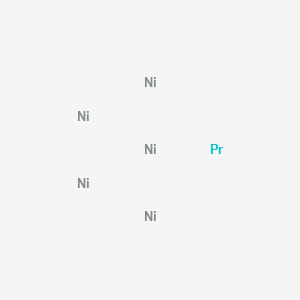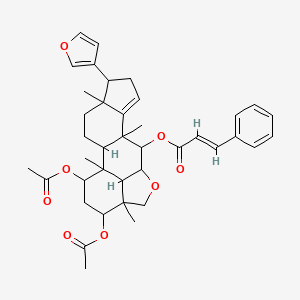
1-Ethenyl-N,N,N',N'-tetraethyl-1-methylsilanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethenyl-N,N,N’,N’-tetraethyl-1-methylsilanediamine is an organosilicon compound with the molecular formula C9H24N2Si It is characterized by the presence of a silanediamine core with ethenyl and methyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-N,N,N’,N’-tetraethyl-1-methylsilanediamine typically involves the reaction of silane derivatives with appropriate amines under controlled conditions. One common method involves the reaction of a vinylsilane with N,N,N’,N’-tetraethyl-1-methylsilanediamine in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography ensures the efficient production of high-quality 1-Ethenyl-N,N,N’,N’-tetraethyl-1-methylsilanediamine.
化学反应分析
Types of Reactions
1-Ethenyl-N,N,N’,N’-tetraethyl-1-methylsilanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethenyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other peroxides under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols) under controlled temperatures and pressures.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane or silazane derivatives.
Substitution: Formation of substituted silanediamine derivatives.
科学研究应用
1-Ethenyl-N,N,N’,N’-tetraethyl-1-methylsilanediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible materials for medical implants and devices.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
作用机制
The mechanism of action of 1-Ethenyl-N,N,N’,N’-tetraethyl-1-methylsilanediamine involves its interaction with molecular targets through its silanediamine core. The ethenyl group allows for further functionalization, enabling the compound to participate in various chemical reactions. The pathways involved include coordination with metal ions, formation of stable complexes, and participation in polymerization reactions.
相似化合物的比较
Similar Compounds
N,N,N’,N’-tetramethylethylenediamine (TMEDA): A similar compound with a tetramethylated ethylenediamine core.
N,N,N’,N’-tetraethylethylenediamine: Another related compound with tetraethyl substituents.
Uniqueness
1-Ethenyl-N,N,N’,N’-tetraethyl-1-methylsilanediamine is unique due to the presence of the ethenyl group, which provides additional reactivity and functionalization options compared to its analogs. This makes it particularly valuable in applications requiring specific chemical modifications and properties.
属性
CAS 编号 |
18023-34-2 |
|---|---|
分子式 |
C11H26N2Si |
分子量 |
214.42 g/mol |
IUPAC 名称 |
N-(diethylamino-ethenyl-methylsilyl)-N-ethylethanamine |
InChI |
InChI=1S/C11H26N2Si/c1-7-12(8-2)14(6,11-5)13(9-3)10-4/h11H,5,7-10H2,1-4,6H3 |
InChI 键 |
DYEJUGFQWAGGDF-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)[Si](C)(C=C)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14707300.png)
![2-Methyl-1,1-bis[(propan-2-yl)oxy]propane](/img/structure/B14707304.png)
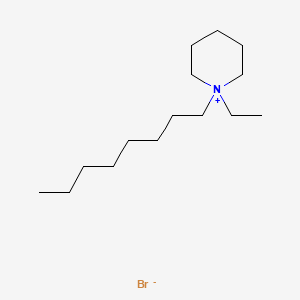

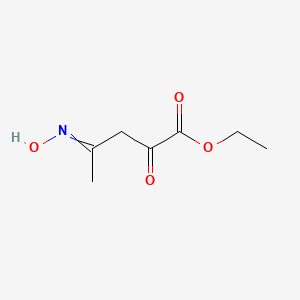
![8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;oxalic acid](/img/structure/B14707319.png)
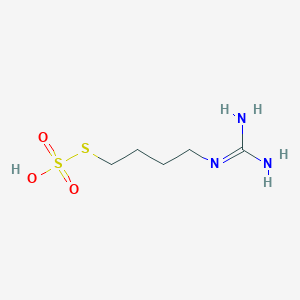
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)
